

# Application Notes and Protocols for In Vivo Imaging of AZD2906 Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD2906** is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves binding to the GR, which then translocates to the nucleus and modulates the expression of target genes, leading to anti-inflammatory effects. **AZD2906** has demonstrated efficacy in a mouse model of TNF-induced inflammation.[1] To facilitate preclinical and clinical development of **AZD2906** and similar GR agonists, robust in vivo imaging techniques are essential to non-invasively track its biodistribution, target engagement, and pharmacodynamic effects.

These application notes provide detailed protocols for proposed in vivo imaging strategies to monitor the activity of **AZD2906**. The described methods are based on established imaging modalities for small molecules and inflammatory processes, adapted for the specific characteristics of **AZD2906**.

## Signaling Pathway of AZD2906

**AZD2906**, as a glucocorticoid receptor agonist, initiates a signaling cascade upon binding to the cytosolic GR. This binding event leads to the dissociation of chaperone proteins, allowing the GR-**AZD2906** complex to translocate to the nucleus. Within the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes. Additionally, the activated GR can interact with and



inhibit pro-inflammatory transcription factors such as NF-κB and AP-1, a process known as transrepression.



Click to download full resolution via product page

Caption: AZD2906 signaling pathway.

# **In Vivo Imaging Techniques**

Two primary strategies are proposed for tracking **AZD2906** activity in vivo:

- Direct Imaging with Positron Emission Tomography (PET): This involves radiolabeling
  AZD2906 to directly visualize its biodistribution and target engagement.
- Indirect Imaging of Pharmacodynamic Effects: This approach monitors the downstream biological consequences of AZD2906 activity, such as the suppression of inflammation.

# Direct In Vivo Imaging of AZD2906 using PET







Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality that allows for the three-dimensional visualization of radiolabeled molecules in vivo.[2] By radiolabeling **AZD2906**, its uptake and retention in various tissues can be measured, providing insights into its pharmacokinetic and pharmacodynamic properties.

**Experimental Workflow: PET Imaging** 





Click to download full resolution via product page

Caption: Workflow for PET imaging of radiolabeled AZD2906.



## Protocol: Radiolabeling of AZD2906 with Fluorine-18

This protocol describes a proposed method for labeling **AZD2906** with Fluorine-18 (<sup>18</sup>F), a commonly used positron emitter with a half-life of approximately 110 minutes. This would require a suitable precursor of **AZD2906** amenable to fluorination.

#### Materials:

- AZD2906 precursor (e.g., with a leaving group such as tosylate or mesylate at a suitable position for nucleophilic substitution)
- [18F]Fluoride
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (anhydrous)
- · Water for injection
- HPLC system with a semi-preparative column (e.g., C18)
- Sterile filters (0.22 μm)

#### Method:

- [18F]Fluoride Activation:
  - Trap aqueous [18F]fluoride from the cyclotron target onto an anion exchange column.
  - Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
  - Azeotropically dry the [18F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
- Radiolabeling Reaction:



- Dissolve the AZD2906 precursor in anhydrous acetonitrile and add it to the dried
  [18F]K/K222 complex.
- Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
- Monitor the reaction progress by radio-TLC.

#### Purification:

- Cool the reaction mixture and dilute with the mobile phase for HPLC.
- Inject the mixture onto the semi-preparative HPLC column.
- Collect the fraction corresponding to [18F]AZD2906.

#### Formulation:

- Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
- Formulate the purified [<sup>18</sup>F]AZD2906 in sterile saline for injection, passing it through a 0.22 μm sterile filter.

### Quality Control:

- Perform analytical HPLC to determine radiochemical purity and specific activity.
- Measure the pH of the final product.
- Test for sterility and pyrogenicity.

# Protocol: In Vivo PET/CT Imaging in a Mouse Model of Inflammation

### Animal Model:

 Induce localized inflammation in mice (e.g., C57BL/6) by subcutaneous injection of TNF-α or lipopolysaccharide (LPS) in the hind paw or ear.



### **Imaging Protocol:**

- Animal Preparation:
  - Anesthetize the mouse with isoflurane (2% for induction, 1-1.5% for maintenance).
  - Place the animal on the scanner bed with a heating pad to maintain body temperature.
  - Perform a transmission scan for attenuation correction.
- Radiotracer Injection:
  - Administer a bolus of [18F]AZD2906 (e.g., 3.7-7.4 MBq) via a tail vein catheter.
- PET/CT Imaging:
  - Acquire dynamic PET data for 60-90 minutes immediately following injection.
  - After the PET scan, acquire a CT scan for anatomical co-registration.
- Data Analysis:
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
  - Co-register the PET and CT images.
  - Draw regions of interest (ROIs) on the inflamed tissue and other organs (e.g., muscle, liver, brain, kidneys) to generate time-activity curves.
  - Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI at different time points.

## **Quantitative Data Presentation**



| Tissue            | %ID/g at 30 min post-<br>injection (Mean ± SD) | %ID/g at 60 min post-<br>injection (Mean ± SD) |
|-------------------|------------------------------------------------|------------------------------------------------|
| Inflamed Paw      | 2.5 ± 0.4                                      | 2.1 ± 0.3                                      |
| Contralateral Paw | 0.8 ± 0.2                                      | 0.6 ± 0.1                                      |
| Blood             | 1.5 ± 0.3                                      | 0.9 ± 0.2                                      |
| Liver             | 5.2 ± 0.8                                      | 4.5 ± 0.7                                      |
| Kidneys           | 3.1 ± 0.5                                      | 2.5 ± 0.4                                      |
| Muscle            | 0.5 ± 0.1                                      | 0.4 ± 0.1                                      |
| Brain             | 0.2 ± 0.05                                     | 0.15 ± 0.04                                    |

Note: The data presented in this table is hypothetical and serves as an example of how results from a PET imaging study with radiolabeled **AZD2906** could be presented.

# **Indirect In Vivo Imaging of AZD2906 Activity**

Indirect imaging methods can be employed to assess the pharmacodynamic effects of **AZD2906** by monitoring downstream molecular events, such as the inhibition of proinflammatory signaling pathways.

## Bioluminescence Imaging of NF-kB Inhibition

**AZD2906** is expected to inhibit the activity of the pro-inflammatory transcription factor NF-κB. This can be visualized in vivo using transgenic mice that express luciferase under the control of an NF-κB response element (NF-κB-RE-luc).[3][4][5] In these mice, NF-κB activation leads to luciferase expression and light emission upon administration of luciferin.

## **Experimental Workflow: Bioluminescence Imaging**





Click to download full resolution via product page

Caption: Workflow for bioluminescence imaging of NF-kB inhibition.



# Protocol: In Vivo Bioluminescence Imaging of NF-κB Activity

#### **Animal Model:**

• Transgenic mice carrying the NF-kB-RE-luciferase reporter gene.

#### Protocol:

- Induction of Inflammation and Treatment:
  - o Administer a pro-inflammatory stimulus (e.g., intraperitoneal injection of LPS, 1-2 mg/kg).
  - At a designated time before or after the inflammatory challenge, treat the mice with
    AZD2906 (oral administration) or vehicle control.
- Bioluminescence Imaging:
  - At the peak of the expected inflammatory response (e.g., 4-6 hours post-LPS), anesthetize the mice with isoflurane.
  - Administer D-luciferin (150 mg/kg, intraperitoneally).
  - After 10-15 minutes, place the mice in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS).
  - Acquire bioluminescence images with an exposure time of 1-5 minutes.
- Data Analysis:
  - Draw ROIs over the areas of interest (e.g., the abdominal region for systemic inflammation).
  - Quantify the light emission as photon flux (photons/second/cm²/steradian).
  - Compare the photon flux between AZD2906-treated and vehicle-treated groups.

## **Quantitative Data Presentation**



| Treatment Group    | Photon Flux (photons/s/cm²/sr) at 4h post-LPS (Mean ± SD) |
|--------------------|-----------------------------------------------------------|
| Vehicle Control    | 5.8 x 10 <sup>6</sup> ± 1.2 x 10 <sup>6</sup>             |
| AZD2906 (1 mg/kg)  | 2.1 x 10 <sup>6</sup> ± 0.5 x 10 <sup>6</sup>             |
| AZD2906 (10 mg/kg) | 0.9 x 10 <sup>6</sup> ± 0.3 x 10 <sup>6</sup>             |

Note: The data presented in this table is hypothetical and illustrates the expected dose-dependent inhibition of NF-kB activity by **AZD2906**.

## Conclusion

The in vivo imaging techniques outlined in these application notes provide a framework for the preclinical evaluation of **AZD2906**. Direct imaging via PET with a radiolabeled form of **AZD2906** can offer valuable information on its biodistribution and target organ accumulation. Indirect imaging of pharmacodynamic effects, such as the inhibition of NF-kB activity using bioluminescence, can provide quantitative evidence of the drug's anti-inflammatory efficacy in living animals. These imaging approaches can accelerate the development of **AZD2906** and other novel GR modulators by enabling non-invasive, longitudinal assessment of their in vivo properties.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD2906 [openinnovation.astrazeneca.com]
- 2. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 3. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosj.org [rosj.org]



- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging of AZD2906 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666212#in-vivo-imaging-techniques-for-tracking-azd2906-activity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com